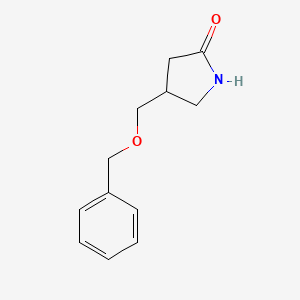

4-((Benzyloxy)methyl)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-(phenylmethoxymethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H15NO2/c14-12-6-11(7-13-12)9-15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |

InChI Key |

HRJIWBFXHFHTLE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)COCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pyrrolidine Derivatives in Drug Discovery

The pyrrolidine scaffold is extensively utilized in medicinal chemistry for developing novel therapeutic agents. Research indicates that derivatives of pyrrolidine can act as potent modulators of various biological targets, including receptors involved in autoimmune diseases and metabolic disorders. For instance, compounds derived from pyrrolidine have been shown to exhibit significant agonistic activity at peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation. Notably, specific configurations of these compounds have demonstrated low nanomolar EC50 values, indicating high potency against these targets .

Case Study: PPAR Agonists

A series of cis-3R,4S-configured pyrrolidine derivatives were synthesized and tested for their PPARα and PPARγ activity. These compounds were effective in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes. For example:

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) |

|---|---|---|

| Compound 25 | 5 | 90 |

| Compound 26 | 10 | 85 |

These findings underscore the therapeutic potential of pyrrolidine derivatives in managing metabolic disorders .

Anticancer Research

Antitumor Activity

Pyrrolidine derivatives have also been investigated for their anticancer properties. A study explored the synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, which exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most active compound demonstrated significant apoptosis-inducing activity .

Data Summary: Cytotoxicity Against Cancer Cell Lines

| Compound | HeLa IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|

| Compound A | 0.5 | 0.3 | 0.4 |

| Compound B | 0.7 | 0.6 | 0.5 |

This data illustrates the potential of pyrrolidine-based compounds as candidates for further development in cancer therapy .

Biochemical Applications

Fluorescent Probes

Recent advancements have seen the development of fluorescent small-molecule conjugates incorporating pyrrolidine moieties for in vitro biological investigations. These compounds can serve as tools for tracking cellular processes due to their unique optical properties .

Synthesis Overview

The synthesis of these fluorescent probes typically involves:

- Reagent Preparation : Using N-hydroxysuccinimide (NHS)-activated fluorophores.

- Reaction Conditions : Conducting reactions under nitrogen atmosphere with triethylamine as a base.

- Yield Optimization : Achieving yields ranging from 24% to 100% depending on the specific reaction conditions employed.

This versatility highlights the utility of pyrrolidine derivatives in developing innovative biochemical tools .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one ()

- Structure : Features a benzimidazole ring at position 4 and a benzyl group on the lactam nitrogen.

- Molecular Formula : C₁₉H₁₇N₃O.

- This modification likely enhances rigidity and binding affinity in biological systems .

(S)-5-(Trityloxymethyl)pyrrolidin-2-one ()

- Structure : A trityloxymethyl group at position 3.

- Molecular Formula: C₂₄H₂₃NO₂.

- Key Differences: The bulky trityl group increases steric hindrance and reduces solubility compared to the benzyloxymethyl substituent.

Heterocyclic Analogues

4-(2-(Benzyloxy)phenyl)pyridin-2-one ()

- Structure: Pyridinone core with a benzyloxy-substituted phenyl ring.

- Molecular Formula: C₁₉H₁₅NO₂.

- The benzyloxy group’s position on a phenyl side chain may influence pharmacokinetics .

3-(Benzyloxy)-2-methyl-4(1H)-pyridinone ()

- Structure: Pyridinone with benzyloxy and methyl substituents.

- Molecular Formula: C₁₃H₁₃NO₂.

- This compound’s hazards (e.g., skin irritation) highlight the importance of substituent-driven toxicity profiles .

Complex Heterocyclic Derivatives

1-(2H-1,3-Benzodioxol-5-yl)-4-(oxadiazolyl)pyrrolidin-2-one ()

- Structure : Combines a benzodioxole ring and an oxadiazole substituent.

- Molecular Formula : C₂₀H₁₇N₃O₅.

- Key Differences : The oxadiazole ring introduces additional hydrogen-bond acceptors, which may enhance bioactivity. However, physical properties like solubility remain uncharacterized (N/A in data) .

Comparative Data Table

*Calculated based on molecular formula.

Preparation Methods

Reaction Mechanism and Substrate Design

The benzyloxymethyl group can be introduced via nucleophilic substitution at the 4-position of a preformed pyrrolidin-2-one scaffold. A plausible precursor is 4-(hydroxymethyl)pyrrolidin-2-one, which undergoes benzylation using benzyl bromide or chloride in the presence of a base. This method parallels the benzylation of hydroxy groups observed in the synthesis of (3S,4S)-4-((R)-2-(benzyloxy)tridecyl)-3-hexyl-2-oxetanone.

The reaction typically employs aprotic solvents (e.g., tetrahydrofuran or acetonitrile) and alkaline conditions (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group, facilitating nucleophilic attack on the benzyl halide. Tetrabutylammonium iodide may serve as a phase-transfer catalyst to enhance reactivity.

Optimization Parameters

-

Temperature : 0–80°C, with higher temperatures accelerating reaction rates but risking side reactions.

-

Stoichiometry : 1.05–2.0 equivalents of benzyl bromide relative to the hydroxyl precursor to ensure complete conversion.

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of ionic intermediates, while toluene minimizes undesired solvolysis.

Workflow and Yield Considerations

Post-reaction, the crude product is purified via silica gel chromatography or recrystallization from ethanol/water mixtures. Yields for analogous benzylations range from 60% to 85%, depending on steric hindrance and electronic effects.

Cyclization of γ-Amino Esters

Donor–Acceptor Cyclopropane Strategy

A novel route involves donor–acceptor (DA) cyclopropanes, as demonstrated in the synthesis of 1,5-substituted pyrrolidin-2-ones. For 4-((benzyloxy)methyl)pyrrolidin-2-one, a DA cyclopropane bearing ester and benzyloxymethyl groups could undergo ring-opening with primary amines, followed by lactamization.

Key Reaction Steps

-

Cyclopropane Activation : Lewis acids (e.g., Ni(ClO₄)₂) polarize the cyclopropane, enabling nucleophilic attack by amines.

-

γ-Amino Ester Formation : The amine opens the cyclopropane at the less substituted carbon, yielding a γ-amino ester intermediate.

-

Lactamization : Intramolecular amidation under acidic or thermal conditions forms the pyrrolidinone ring.

Dealkoxycarbonylation

The ester group at C(3) is removed via alkaline saponification (e.g., NaOH in ethanol/water) followed by thermolysis. This step is critical for obtaining the target structure without extraneous substituents.

BCl₃-Mediated Functionalization

Reaction Conditions and Scalability

-

Temperature : −78°C to 0°C to control exothermicity.

-

Solvent : Dichloromethane or DCM/ether mixtures ensure compatibility with BCl₃.

-

Scalability : Gram-scale reactions are feasible, as shown in related syntheses.

Analytical Characterization

Structural Confirmation

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) confirms purity >95%, with retention times compared against commercial standards.

Comparative Evaluation of Methods

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-((Benzyloxy)methyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A SmI₂/HMPA-mediated coupling reaction is frequently utilized for synthesizing pyrrolidin-2-one derivatives. For example, SmI₂ (0.1 M in THF) at -60°C enables radical coupling between precursors like pyridin-2-yl sulfones and benzoylcyclohexane, yielding stereochemically defined products . Optimization involves controlling temperature (-60°C to room temperature), stoichiometry (1:3 precursor-to-reagent ratio), and solvent (dry THF). Purification via flash chromatography (EtOAc/hexane gradients) achieves >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include δ 3.49 ppm (d, J = 14.8 Hz, benzyl-CH₂), δ 4.44–4.49 ppm (m, pyrrolidinone-CH₂), and δ 7.14–7.31 ppm (aromatic protons). Splitting patterns (e.g., dd at δ 2.59 ppm) confirm stereochemistry .

- IR : Peaks at ~1716 cm⁻¹ (lactam C=O stretch) and ~1108 cm⁻¹ (C-O-C ether linkage) validate functional groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of inhalation, move to fresh air and administer artificial respiration if needed. Store in a cool, dry area away from oxidizers. Quench reactions with NH₄Cl (aq) to neutralize reactive intermediates .

Advanced Research Questions

Q. How do stereochemical outcomes in SmI₂-mediated syntheses of this compound derivatives arise, and what techniques validate enantiomeric purity?

- Methodological Answer : Stereoselectivity stems from SmI₂’s single-electron transfer mechanism, which generates radicals with defined configurations. Single-crystal X-ray diffraction (monoclinic P21 space group, a = 9.4964 Å, β = 96.727°) confirms absolute stereochemistry . Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/IPA eluents resolves enantiomers, ensuring >99% ee .

Q. What strategies resolve contradictions in reaction yields or spectral data during scale-up of this compound synthesis?

- Methodological Answer :

- Yield Discrepancies : Trace oxygen or moisture can inhibit SmI₂ activity. Use rigorous anhydrous conditions (Schlenk line) and degassed solvents.

- Spectral Anomalies : Compare experimental NMR with computational predictions (DFT/B3LYP/6-31G*). For example, deviations in δ 4.47 ppm (pyrrolidinone-CH₂) may indicate rotameric equilibria .

Q. How can computational modeling predict the reactivity of this compound in novel coupling reactions?

- Methodological Answer :

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the lactam carbonyl (LUMO = -1.8 eV) is prone to nucleophilic attack.

- MD Simulations : Simulate solvent effects (e.g., THF vs. DMF) on transition states to optimize reaction rates .

Key Research Findings

- SmI₂/HMPA enables radical coupling with 35% yield and no racemization, critical for chiral drug intermediates .

- Single-crystal X-ray data (V = 2688.8 ų) confirm the compound’s monoclinic packing, essential for solid-state reactivity studies .

- IR and NMR spectral libraries (e.g., δ 1716 cm⁻¹ for lactam C=O) provide rapid quality control benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.